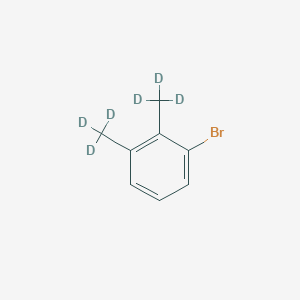

2,3-(Dimethyl-d6)-bromobenzene

Description

Foundational Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Sciences

Deuterium labeling, the substitution of a hydrogen atom (¹H or protium) with its stable, heavier isotope deuterium (²H or D), is a cornerstone technique in modern chemical sciences. cymitquimica.comCurrent time information in Bangalore, IN. This seemingly subtle isotopic substitution imparts unique physicochemical properties to molecules without significantly altering their chemical structure, making deuterated compounds invaluable research tools. cymitquimica.comchemicalbook.com The increased mass of deuterium—approximately twice that of protium—leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. chemicalbook.com This difference is fundamental to the "deuterium kinetic isotope effect" (KIE), where the rate of a chemical reaction can be significantly slower if a C-H bond is broken in the rate-determining step, providing profound insights into reaction mechanisms. chemicalbook.comacs.orgirisotope.com

Beyond mechanistic studies, deuterium labeling is crucial in analytical chemistry. Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Current time information in Bangalore, IN.chembk.com In mass spectrometry, their distinct mass allows for precise quantification of non-deuterated analogues in complex matrices by compensating for variations during sample preparation and analysis. chembk.commdpi.com In NMR spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming solvent signals, and specific labeling helps in the elucidation of complex molecular structures and dynamics. chemicalbook.comrsc.org Furthermore, in medicinal chemistry and drug metabolism studies, deuterium labeling can alter metabolic pathways, potentially leading to drugs with improved pharmacokinetic profiles, enhanced stability, and reduced side effects. irisotope.comnist.gov

Strategic Importance of Deuterated Aryl Halides as Research Probes and Synthetic Intermediates

Deuterated aryl halides, such as bromobenzene-d5, serve as strategically vital molecules in chemical research and synthesis. irisotope.com They function as versatile research probes and are key intermediates for the site-selective introduction of deuterium into complex aromatic structures. acs.orguwindsor.ca The halogen atom, typically bromine or iodine, provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more elaborate deuterated molecules. acs.orgchemsrc.com

The synthesis of deuterated aromatic compounds can be achieved through various methods, including the direct hydrogen isotope exchange (HIE) of an aromatic compound with a deuterium source like D₂O, often under harsh conditions. rsc.orgprinttechhealthcare.com However, for precise, site-specific labeling, the dehalogenative deuteration of aryl halides is a more controlled and widespread approach. acs.orguwindsor.ca This can be accomplished using heterogeneous catalysts like palladium on carbon (Pd/C) with D₂ gas, or through more recent developments in electrochemical and photochemical methods that offer milder reaction conditions. acs.orgaxios-research.com These methods make deuterated aryl halides essential starting materials for synthesizing labeled pharmaceutical candidates, internal standards for metabolic studies, and advanced materials like those used in organic light-emitting diodes (OLEDs). nist.govrsc.org

Specific Research Context of 2,3-(Dimethyl-d6)-bromobenzene and its Analogues in Scholarly Investigations

This compound is a specialized deuterated aromatic halide. While its non-deuterated counterpart, 2,3-dimethylbromobenzene, is recognized as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, the deuterated version is primarily valued for its role in specialized research applications. chemicalbook.comclearsynth.com As a commercially available, isotopically labeled compound, it serves as an ideal internal standard for the accurate quantification of 2,3-dimethylbromobenzene and its metabolites in analytical studies, particularly those employing GC-MS or LC-MS techniques. cenmed.comnih.gov

In a research context, this compound is a valuable starting material for the synthesis of more complex molecules where the deuterated dimethylphenyl moiety is a key structural component. The deuterium-labeled methyl groups can serve multiple purposes:

Blocking Metabolic Sites: In drug discovery research, methyl groups on aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing the hydrogens with deuterium can slow down this metabolism due to the kinetic isotope effect, a strategy used to enhance a drug candidate's metabolic stability.

Mechanistic Elucidation: The compound can be used in studies to understand reaction mechanisms. For example, in a cross-coupling reaction involving the C-Br bond, the deuterated methyl groups act as stable isotopic labels, allowing researchers to track the fate of the aromatic fragment without interference from reactions at the methyl positions.

Spectroscopic Probes: The deuterated methyl groups provide distinct signals in certain spectroscopic techniques, which can be used to probe molecular interactions and environments.

While specific published studies focusing centrally on this compound are not abundant, its availability points to its utility as a tool compound in the broader fields of analytical chemistry, medicinal chemistry, and synthetic methodology development. nih.gov

Compound Data Tables

The following tables provide a comparison of the physical and chemical properties of this compound and its non-deuterated analogue.

Table 1: Physicochemical Properties

| Property | This compound | 2,3-Dimethylbromobenzene |

|---|---|---|

| CAS Number | 1185306-56-2 | 576-23-8 chemicalbook.com |

| Molecular Formula | C₈H₃D₆Br nih.gov | C₈H₉Br chemicalbook.com |

| Molecular Weight | 191.10 g/mol | 185.06 g/mol chemicalbook.com |

| Boiling Point | Not explicitly available (Est. ~214 °C) | 214 °C (lit.) chemicalbook.com |

| Density | Not explicitly available (Est. >1.365 g/mL) | 1.365 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index (n20/D) | Not explicitly available | 1.560 (lit.) chembk.com |

Table 2: Computed Property Data

| Computed Property | This compound | 2,3-Dimethylbromobenzene |

|---|---|---|

| IUPAC Name | 1-bromo-2,3-bis(trideuteriomethyl)benzene | 1-bromo-2,3-dimethylbenzene nist.gov |

| InChIKey | WLPXNBYWDDYJTN-WFGJKAKNSA-N | WLPXNBYWDDYJTN-UHFFFAOYSA-N chemicalbook.com |

| XLogP3 | 3.7 | 3.9 rsc.org |

| Exact Mass | 190.02642 Da | 183.988754 Da rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H9Br |

|---|---|

Molecular Weight |

191.10 g/mol |

IUPAC Name |

1-bromo-2,3-bis(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3/i1D3,2D3 |

InChI Key |

WLPXNBYWDDYJTN-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)Br)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Site Specific Deuteration of Bromobenzene Derivatives

Innovations in Deuteration Strategies for Aromatic Systems

The precise installation of deuterium (B1214612) atoms onto an aromatic ring requires sophisticated chemical strategies that can overcome the inherent stability of C-H bonds. Recent innovations have led to the development of several powerful techniques for the deuteration of aromatic systems.

Catalytic Hydrogen Isotope Exchange (HIE) Methodologies

Catalytic Hydrogen Isotope Exchange (HIE) represents one of the most direct and atom-economical methods for deuterium incorporation. These methods typically employ a catalyst to facilitate the exchange of hydrogen atoms on an aromatic ring with deuterium from a deuterium source, often heavy water (D₂O) or deuterium gas (D₂). Transition metal catalysts, particularly those based on palladium, iridium, and rhodium, have shown significant promise in this area. For instance, iridium-catalyzed HIE reactions have been effectively used for the ortho-deuteration of various aromatic compounds. The catalytic cycle often involves the reversible activation of a C-H bond by the metal center, followed by exchange with a deuterium source.

Recent advancements have focused on developing more sustainable and cost-effective HIE protocols. This includes the use of more abundant and less expensive transition metals and the development of methodologies that can operate under milder conditions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high levels of deuterium incorporation and controlling the regioselectivity of the exchange.

Mechanistic Aspects and Scope of Reductive and Dehalogenative Deuteration

Reductive and dehalogenative deuteration methods provide an alternative and highly site-specific approach to installing deuterium atoms. These methods involve the conversion of a functional group, typically a halogen, into a deuterium atom.

Reductive Deuteration: This strategy involves the reduction of an unsaturated precursor in the presence of a deuterium source. While highly effective for certain systems, its application to the direct deuteration of an existing aromatic ring like bromobenzene is less common.

Dehalogenative Deuteration: This is a particularly relevant and widely employed strategy for the synthesis of deuterated aromatic compounds from their halogenated counterparts. The carbon-halogen bond serves as a synthetic handle, allowing for its selective replacement with a deuterium atom. This process can be achieved through various mechanistic pathways, including:

Metal-Catalyzed Reductive Cleavage: Transition metals like palladium can catalyze the reductive cleavage of the C-Br bond in the presence of a deuterium donor. The mechanism often involves the oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with a deuterium source and reductive elimination of the deuterated product.

Radical-Mediated Dehalogenation: This approach involves the generation of an aryl radical intermediate, which then abstracts a deuterium atom from a suitable donor. These reactions can be initiated by radical initiators or through photoredox catalysis.

Electrochemical Reduction: As will be discussed in more detail in section 2.3, electrochemical methods offer a powerful and environmentally friendly way to achieve dehalogenative deuteration.

The scope of dehalogenative deuteration is broad, with a wide range of functional groups being tolerated under various reaction conditions. This makes it a versatile tool for the synthesis of complex deuterated molecules.

Catalytic Systems for Deuterated Bromobenzene Synthesis

The development of efficient catalytic systems is at the heart of modern synthetic chemistry. For the synthesis of deuterated bromobenzenes, both transition metal-based and metal-free approaches have been explored.

Recent Advances in Transition Metal-Catalyzed Deuteration (e.g., Palladium, Copper, Nickel)

Transition metals play a pivotal role in catalyzing the deuteration of aryl halides, offering high efficiency and selectivity.

Palladium: Palladium catalysts are arguably the most extensively studied and widely used for the dehalogenative deuteration of aryl bromides. A variety of palladium sources and ligands can be employed to achieve this transformation. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) intermediate. This intermediate then reacts with a deuterium source, often D₂ gas or a deuterated solvent, to generate the deuterated arene and regenerate the Pd(0) catalyst. Recent work has focused on developing highly active and robust palladium catalysts that can operate under mild conditions with low catalyst loadings.

Copper: Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for dehalogenative deuteration. Copper catalysis can proceed through different mechanisms, including single-electron transfer pathways. Copper-catalyzed reactions often utilize readily available and inexpensive ligands and can be performed under relatively mild conditions. For instance, heterogeneous copper catalysts have been developed for the dehalogenative deuteration of various (hetero)aryl halides using D₂O as the deuterium source in a water-gas shift reaction. nih.gov

Nickel: Nickel catalysts offer another attractive option for the deuteration of aryl halides due to the earth-abundance and lower cost of nickel compared to precious metals. Nickel-catalyzed cross-coupling reactions are well-established, and these principles have been extended to dehalogenative deuteration. These reactions often proceed via a Ni(0)/Ni(II) catalytic cycle and can tolerate a wide range of functional groups.

The following table summarizes representative examples of transition metal-catalyzed dehalogenative deuteration of substituted aryl bromides, illustrating the scope and efficiency of these methods.

| Catalyst System | Aryl Bromide Substrate | Deuterium Source | Yield (%) | Deuterium Incorporation (%) | Reference |

| Pd(OAc)₂ / SPhos | 4-Bromo-N,N-dimethylaniline | D₂O | 95 | >99 | nih.gov |

| Cu-phen/C-800 | 4-Bromotoluene | D₂O / CO | 92 | 98 | nih.gov |

| NiCl₂(dppp) | 1-Bromo-4-methoxybenzene | NaBD₄ | 95 | >98 | nih.gov |

| Pd₂ (dba)₃ / P(t-Bu)₃ | 1-Bromo-3,5-dimethylbenzene | D₂ gas | 98 | >99 | researchgate.net |

Metal-Free Deuteration Protocols for Aromatic Compounds

In an effort to develop more sustainable and environmentally friendly synthetic methods, significant research has been directed towards metal-free deuteration protocols. These methods avoid the use of potentially toxic and expensive transition metals.

One prominent metal-free approach involves the use of radical-mediated reactions. For instance, visible-light-induced, metal-free desulfurization-deuteration strategies have been developed using D₂O as the deuterium source. nih.gov While not a direct dehalogenation, this highlights the potential of radical chemistry in site-specific deuterium incorporation. Another approach utilizes superbases to facilitate H/D exchange on electron-deficient aromatic systems. Furthermore, methods involving the generation of aryl anions followed by quenching with a deuterium source represent a classical yet effective metal-free strategy.

Electrochemical Approaches to Dehalogenative Deuteration of Aryl Halides

Electrochemical synthesis has gained renewed interest as a green and powerful tool in organic chemistry. Electrochemical dehalogenative deuteration offers several advantages over traditional chemical methods, including mild reaction conditions, high functional group tolerance, and the avoidance of stoichiometric chemical reductants. xmu.edu.cn

The general principle of electrochemical dehalogenative deuteration involves the reduction of the aryl halide at the cathode of an electrochemical cell. This reduction can occur either directly or through the use of a mediator. The resulting aryl radical or anion then abstracts a deuterium atom from the solvent or a supporting electrolyte, which is typically a deuterated source like D₂O or deuterated acetonitrile.

This method has been successfully applied to a wide range of aryl halides, including bromides, chlorides, and iodides. The efficiency and selectivity of the reaction can be tuned by controlling parameters such as the electrode material, the applied potential, the solvent, and the supporting electrolyte. Recent advancements have focused on the development of more efficient electrode materials and mediated systems to improve the yields and current efficiencies of these transformations. The use of inexpensive and readily available D₂O as the deuterium source further enhances the practicality and sustainability of this approach. xmu.edu.cnrsc.org

The following table provides an overview of representative electrochemical dehalogenative deuteration reactions of substituted aryl bromides.

| Electrode Material | Aryl Bromide Substrate | Deuterium Source | Yield (%) | Deuterium Incorporation (%) | Reference |

| Lead Cathode | 4-Bromobenzonitrile | D₂O | 92 | 99 | xmu.edu.cn |

| Carbon Felt Anode, Lead Cathode | 2-Bromo-N-phenylacetamide | D₂O | 85 | >99 | rsc.org |

| Boron-Doped Diamond | Bromobenzene | D₂O/Methanol | Low | - | xmu.edu.cn |

Continuous Flow Synthesis Techniques for Deuterated Aromatic Species

Continuous flow chemistry has emerged as a superior alternative to traditional batch synthesis for the production of deuterated compounds, addressing longstanding challenges of production capacity and cost. tn-sanso.co.jp This methodology offers numerous advantages, including enhanced reaction efficiency, superior thermal management, the flexibility to operate under high temperature and pressure, and improved safety. tn-sanso.co.jpnih.gov

Flow synthesis for deuteration typically involves pumping a solution of the aromatic substrate and a deuterium source, commonly deuterium oxide (D₂O), through a heated reactor containing a heterogeneous catalyst. tn-sanso.co.jpresearchgate.net This setup facilitates rapid mixing and efficient interaction between the reactants and the catalyst, significantly accelerating the hydrogen-deuterium (H-D) exchange process. nih.gov For instance, the H-D exchange reaction efficiency using a flow-type microwave reactor has been shown to be ten times greater than that of a batch-type microwave reactor. tn-sanso.co.jp

Commonly employed catalysts include platinum or palladium supported on materials like carbon or alumina. tn-sanso.co.jpresearchgate.netrsc.org The use of catalyst-packed cartridges in flow systems, such as the H-Cube® reactor, allows for the in-situ generation of deuterium gas (D₂) via electrolysis of D₂O, circumventing the need to handle potentially hazardous D₂ gas cylinders and ensuring high deuterium efficiency. nih.govmdpi.comthalesnano.com This approach has been successfully applied to the deuteration of various aromatic nuclei and other organic molecules. researchgate.netmdpi.com

The benefits of continuous flow are particularly evident in scalability. While batch processes are limited by vessel size and inefficient heating and cooling, flow reactors can be run for extended periods to produce large quantities of deuterated material. tn-sanso.co.jp Furthermore, the integration of in-line purification and separation technologies can lead to fully automated and highly efficient production lines. tn-sanso.co.jp Research has demonstrated that catalysts like Platinum on Carbon Beads (Pt/CB) can be used continuously for at least 24 hours without significant loss of activity, highlighting the robustness of these systems for industrial-scale synthesis. researchgate.net

| Methodology | Catalyst/System | Deuterium Source | Substrate Class | Key Advantages | Reference |

|---|---|---|---|---|---|

| Flow H-D Exchange with Microwave Heating | Platinum on Alumina | D₂O | Aromatic Compounds | 10x higher efficiency than batch microwave; rapid heating. | tn-sanso.co.jp |

| Catalytic Deuterodehalogenation | Palladium on Spherical Activated Carbon | D₂ Gas | Haloarenes | Selective C-Halogen to C-D conversion; performed in green solvent. | rsc.org |

| H-Cube® Flow Deuteration | Pt/Al₂O₃ or Pd/BaSO₄ | D₂O (via electrolysis) | Alkynones, Aromatic Rings | Safe, in-situ D₂ generation; high deuterium incorporation (≥98%). | mdpi.com |

| Iterative Recirculation Flow | Ruthenium on Carbon (Ru/C) | D₂O (via electrolysis) | Aza-compounds, N-heterocycles | Achieves high isotopic purity (>95%) via recirculation; quantitative yields. | nih.gov |

Enantio- and Diastereoselective Deuteration Strategies

The introduction of deuterium at a stereocenter can significantly alter a molecule's metabolic profile and bioavailability, making the development of asymmetric deuteration methods a key goal in medicinal chemistry. cell.com Enantio- and diastereoselective strategies aim to install a deuterium atom at a specific position with high stereochemical control, creating chiral, isotopically labeled compounds.

A prominent modern approach involves the combination of different catalytic systems. For example, cooperative catalysis using visible-light photoredox catalysts and chiral Brønsted acids has been successfully employed for the asymmetric α-deuteration of azaarenes. cell.com In this system, a racemic starting material is converted into a prochiral intermediate, which is then deuterated with high enantioselectivity (up to 99% enantiomeric excess) using D₂O as an inexpensive and readily available deuterium source. cell.com This transition-metal-free method represents a significant advance in creating chiral deuterated molecules. cell.com

Biocatalysis offers another powerful avenue for asymmetric deuteration, leveraging the inherent stereoselectivity of enzymes. nih.gov Nicotinamide-dependent reductases, for instance, can catalyze the asymmetric deuteration of C=O, C=N, and C=C bonds with near-perfect chemo-, stereo-, and isotopic selectivity. nih.gov A key innovation in this area is the development of systems that use H₂ as a clean reductant and D₂O as the deuterium source to generate and recycle the necessary deuterated cofactor ([4-²H]-NADH) in situ. This strategy avoids the use of expensive deuterated reagents and operates under mild, ambient conditions. nih.gov

These strategies are part of a broader toolkit for constructing deuterated stereocenters, which also includes radical-based methods. researchgate.netnju.edu.cn Asymmetric deuterium atom transfer (ADAT) processes, for example, can utilize a chiral thiol catalyst to deliver a deuterium atom to a radical intermediate with high stereocontrol. researchgate.net Such methods are expanding the range of molecules that can be selectively deuterated, providing access to complex chiral building blocks for drug discovery and development. researchgate.net

| Strategy | Catalyst/System | Deuterium Source | Substrate Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Photoredox/Brønsted Acid Catalysis | DPZ Chromophore / Chiral Phosphoric Acid | D₂O | Azaarenes, Ketones | High Enantioselectivity (up to 99% ee) | cell.comnju.edu.cn |

| Biocatalytic Reductive Deuteration | NADH-dependent Reductases | D₂O | Compounds with C=O, C=N, C=C bonds | Near-perfect chemo-, stereo-, and isotopic selectivity. | nih.gov |

| Asymmetric Deuterium Atom Transfer (ADAT) | Chiral Thiol Catalyst | Deuterated Thiol (R*SD) | Olefins (via radical intermediates) | High Enantioselectivity | researchgate.net |

| Enantioretentive Deuteration | Sodium Ethoxide (NaOEt) | Ethanol-d (EtOD) | α-Amino Acids | High Enantiomeric Purity (e.g., 96% ee) | acs.org |

Elucidation of Reactivity and Reaction Mechanisms Utilizing Deuterated Aryl Halides

Deuterium (B1214612) Labeling in Carbon-Hydrogen (C-H) Bond Activation Studies

Direct C-H bond activation is a powerful strategy for molecular synthesis, aiming to form C-C or C-heteroatom bonds directly from abundant C-H bonds. nih.govresearchgate.net Deuterium labeling is a primary tool for investigating the mechanisms of these reactions. researchgate.netsemanticscholar.org By comparing the reaction rates of a substrate containing a C-H bond with its deuterated analogue (containing a C-D bond), researchers can determine if the C-H bond is broken in the rate-determining step. acs.org

A significant primary kinetic isotope effect (typically kH/kD > 2) provides strong evidence that the C-H bond is cleaved during or before the rate-limiting step. researchgate.net For a molecule like 2,3-(Dimethyl-d6)-bromobenzene, studying a reaction intended to activate the methyl C-H bonds would involve comparing its reactivity to the non-deuterated 2,3-dimethylbromobenzene. A large KIE would support a mechanism where the cleavage of a C-D bond in a methyl group is the slowest step.

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org This effect arises from the difference in zero-point vibrational energies of bonds to different isotopes; a C-D bond has a lower zero-point energy than a C-H bond and thus requires more energy to break. slideserve.com

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pkusz.edu.cn For C-H/C-D bonds, a primary KIE is typically in the range of 2-8. Its observation is strong evidence for the involvement of that bond's cleavage in the slowest step. researchgate.net

Secondary KIE: A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but the hybridization of the carbon atom changes. slideserve.com

A normal secondary KIE (kH/kD > 1) is seen when hybridization changes from sp³ to sp², as the C-H bending vibrations become less restricted. wikipedia.org

An inverse secondary KIE (kH/kD < 1) is observed for a change from sp² to sp³, as the vibrations become more constricted. researchgate.netslideserve.com

By measuring these effects, chemists can map the energy landscape of a reaction and gain a detailed picture of the transition state.

Table 2: Interpretation of Deuterium Kinetic Isotope Effects (KIE)

| Type of KIE | Typical kH/kD Value | Interpretation |

|---|---|---|

| No Effect | ~1 | C-H/C-D bond is not broken or significantly altered in or before the rate-determining step. slideserve.com |

| Primary Normal | > 2 | C-H/C-D bond is broken in the rate-determining step. pkusz.edu.cn |

| Secondary Normal | 1.0 - 1.4 | Hybridization change at the labeled carbon from sp³ to sp² in the transition state. wikipedia.org |

| Secondary Inverse | < 1 (e.g., 0.7-0.9) | Hybridization change at the labeled carbon from sp² to sp³ in the transition state. wikipedia.org |

Understanding Radical and Electrophilic Substitution Pathways with Deuterated Analogues

Isotopic labeling is crucial for distinguishing between different reaction pathways, such as radical and electrophilic substitutions on aromatic rings.

In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmsu.edu The mechanism typically involves two steps: the initial attack of the electrophile on the ring to form a carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org For most SₑAr reactions, the first step (formation of the arenium ion) is the slow, rate-determining step, while the second step (loss of H⁺ or D⁺) is fast. masterorganicchemistry.com Consequently, there is usually no significant primary KIE (kH/kD ≈ 1), because the C-H/C-D bond is broken after the rate-limiting step. masterorganicchemistry.comyoutube.com Observing a negligible KIE is a classic piece of evidence supporting this two-step mechanism. khanacademy.orgyoutube.com

In contrast, radical substitution reactions can exhibit a KIE if hydrogen abstraction is the rate-determining step. By using a deuterated analogue, the magnitude of the KIE can help to confirm whether a radical mechanism is operative and whether C-H bond cleavage is kinetically significant.

Strategies for Functionalization and Advanced Derivatization of Deuterated Aryl Halides

Deuterated aryl halides are not only probes for mechanistic studies but also valuable building blocks for synthesizing complex, isotopically labeled molecules for use in pharmaceutical and material science applications. chinesechemsoc.orgnih.gov

One key strategy is dehalogenative deuteration , where an aryl halide is converted into a deuterated arene. chemrxiv.orgchemrxiv.org This can be achieved through various methods, including electrochemical reduction or catalysis with transition metals like palladium or copper, using D₂O or D₂ gas as the deuterium source. chinesechemsoc.orgnih.govnih.gov This approach allows for the site-selective introduction of deuterium.

Once prepared, deuterated aryl halides like this compound can be used as starting materials in the very cross-coupling reactions they help to study. For example, it can be subjected to Suzuki, Stille, or Heck couplings to create more complex molecules where the deuterium-labeled dimethylphenyl moiety is incorporated into a larger structure. This allows for the synthesis of advanced derivatives with specific isotopic labels, which are invaluable as internal standards in mass spectrometry or for studying metabolic pathways of drug candidates. nih.gov

Research Applications and Synthetic Utility of 2,3 Dimethyl D6 Bromobenzene

Role as a Key Building Block in Advanced Organic Synthesis

In advanced organic synthesis, 2,3-(Dimethyl-d6)-bromobenzene serves as a crucial starting material or intermediate. printtechhealthcare.comchemdad.com The presence of the bromine atom allows for a variety of coupling reactions, such as Suzuki and Grignard reactions, which are fundamental for constructing more complex molecular architectures. wikipedia.org By using the deuterated version of this molecule, chemists can introduce trideuteromethyl (-CD3) groups into specific positions within a target molecule. nih.gov This site-selective incorporation is essential for creating precisely labeled compounds for specialized research applications. marketersmedia.comnih.gov

The versatility of this building block allows for its integration into multi-step synthetic pathways, enabling the creation of a wide array of deuterated products that would otherwise be difficult to prepare. marketersmedia.com Its non-deuterated counterpart, 1-bromo-2,3-dimethylbenzene, is a known intermediate in organic synthesis for pharmaceuticals and agrochemicals, and the deuterated version extends this utility into the realm of isotopic labeling. printtechhealthcare.comchemdad.com

The strategic replacement of hydrogen with deuterium (B1214612) in drug candidates can significantly alter their metabolic profiles. nih.gov This is due to the kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, often mediated by enzymes like cytochrome P450. nih.govresearchgate.net Consequently, deuterated drugs can exhibit longer half-lives, increased exposure, and potentially reduced side effects, allowing for lower or less frequent dosing. nih.govenamine.netenamine.net

This compound is a key precursor for synthesizing these deuterated drug intermediates. enamine.netenamine.net Medicinal chemists utilize it to build complex molecules where the deuterated methyl groups are positioned at known sites of metabolic oxidation. marketersmedia.com This "metabolic switching" or "deuterium switching" strategy has led to the development of FDA-approved deuterated drugs, such as deutetrabenazine, which demonstrated an improved pharmacokinetic profile over its non-deuterated counterpart. nih.govnih.gov The use of pre-labeled building blocks like this compound streamlines the synthesis process, ensuring high levels of deuterium incorporation at the desired positions. marketersmedia.com

Table 1: Impact of Deuteration on Drug Properties

| Property | Effect of Deuteration | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Stronger C-D bond slows enzymatic cleavage (Kinetic Isotope Effect). nih.govresearchgate.net |

| Drug Half-Life | Extended | Slower metabolism leads to longer persistence in the body. enamine.netenamine.net |

| Pharmacokinetics | Improved | Can lead to more consistent plasma concentrations. nih.govresearchgate.net |

| Toxicity | Potentially Reduced | May decrease formation of toxic metabolites. nih.gov |

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited significantly from the use of deuterated materials. irisotope.com A primary challenge in OLED technology is the limited operational lifetime, especially for blue-light-emitting components, which tend to degrade faster than their red and green counterparts. irisotope.com

Research has shown that replacing C-H bonds with C-D bonds in the organic molecules used in OLEDs can substantially enhance their stability and longevity. irisotope.com The stronger C-D bond is more resistant to the degradation pathways that occur under electrical operation. This compound can be used as a building block to synthesize the complex organic host and emitter materials that constitute the active layers of an OLED. By incorporating deuterium at specific, vulnerable sites on these molecules, manufacturers can produce more robust and durable devices. irisotope.comisotope.com This deuteration strategy has been shown to increase the lifespan of OLEDs, making it a critical area of research and development in the display and lighting industries. irisotope.com

Application in Mechanistic Elucidation and Reaction Pathway Tracing in Chemical Biology

Isotopic labeling is a powerful technique for tracking the journey of a molecule through a chemical reaction or a complex metabolic pathway. wikipedia.orgcernobioscience.com By using this compound to synthesize a labeled substrate, researchers can follow the fate of the deuterated methyl groups.

The primary tool for this type of investigation is the kinetic isotope effect (KIE). libretexts.org If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will cause a noticeable decrease in the reaction rate. nih.govnih.gov By measuring this change, chemists and biologists can gain profound insights into reaction mechanisms. researchgate.net For example, this compound can be used to prepare deuterated probes to study enzymatic reactions, helping to identify which specific C-H bonds are broken during catalysis. researchgate.net This information is invaluable for understanding enzyme function and for designing enzyme inhibitors.

Utilization in Advanced Analytical Methods as Internal Standards and Labeled Probes

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), accuracy and precision are paramount. texilajournal.com Deuterated compounds are considered the gold standard for use as internal standards. clearsynth.comscispace.com An internal standard is a compound of known concentration added to an unknown sample to aid in quantification. lcms.cz

This compound can be used to synthesize a deuterated version of a target analyte. This deuterated standard is an ideal internal standard because it has virtually identical chemical and physical properties (e.g., retention time in chromatography, ionization efficiency) to the non-deuterated analyte. szabo-scandic.com However, it is easily distinguishable by a mass spectrometer due to its higher mass. texilajournal.com This allows the deuterated standard to precisely account for variations during sample preparation and analysis, such as extraction losses or matrix-induced ion suppression, leading to highly accurate quantification of the target compound. texilajournal.comclearsynth.com

Table 2: Comparison of Internal Standard Types in Mass Spectrometry

| Standard Type | Advantages | Disadvantages |

|---|---|---|

| Deuterated Isotope (e.g., from this compound) | Co-elutes with analyte; corrects for matrix effects and recovery loss. texilajournal.comclearsynth.com | Can be expensive; potential for isotopic exchange in some cases. scispace.com |

| Structural Analogue | More readily available and less expensive. | Different retention time and ionization efficiency; may not fully correct for matrix effects. scispace.com |

| No Internal Standard | Simple and low cost. | Poor reproducibility; susceptible to matrix effects and variations in instrument response. nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-2,3-dimethylbenzene |

| Benzene (B151609) |

| Bromine |

| Carbon dioxide |

| Deutetrabenazine |

| Phenylmagnesium bromide |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring in Deuterated Systems

NMR spectroscopy is an indispensable tool for the analysis of deuterated compounds, offering unambiguous structural information and a direct measure of isotopic incorporation. wikipedia.orgsimsonpharma.com Both deuterium (B1214612) (²H) and proton (¹H) NMR are utilized to provide a comprehensive characterization of 2,3-(Dimethyl-d6)-bromobenzene.

Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nuclei, making it a definitive method for confirming the specific positions of isotopic labeling within a molecule. sigmaaldrich.comnasa.gov For highly deuterated compounds, ²H NMR is particularly powerful as it provides a clean spectrum without interference from proton signals. sigmaaldrich.com

In the ²H NMR spectrum of this compound, a single resonance would be expected in the aliphatic region, characteristic of deuterium atoms attached to sp³-hybridized carbon atoms. The chemical shift of this signal would confirm that the deuterium labeling is exclusively on the two methyl groups. Furthermore, under appropriate experimental conditions, the integration of the ²H NMR signal can be used for quantitative analysis, verifying the high level of deuterium enrichment at the target positions. sigmaaldrich.com

Table 1: Expected ²H NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ²H (D) | ~2.3 | Singlet (broad) | -C(D)₃ groups |

Note: The exact chemical shift can vary slightly depending on the solvent used.

While ²H NMR confirms the presence and location of deuterium, proton NMR (¹H NMR) is essential for quantifying the isotopic purity, often referred to as deuteration efficiency. sdkx.net In ¹H NMR, the signals from the aromatic protons on the benzene (B151609) ring serve as an internal reference. The spectrum is expected to show characteristic signals for the three aromatic protons between 6.5 and 8.0 ppm. libretexts.orglibretexts.org

The key to determining deuteration efficiency lies in detecting and integrating the very small signals corresponding to residual, non-deuterated methyl groups (-CH₃, -CHD₂, -CH₂D). By comparing the integral of these residual methyl proton signals to the integral of the aromatic proton signals, the percentage of deuterium incorporation can be accurately calculated. For a sample with 98% isotopic enrichment, the signal for the methyl protons would be extremely small relative to the aromatic signals. sigmaaldrich.com

Table 2: Representative ¹H NMR Data for a High-Purity Sample of this compound

| Chemical Shift (ppm) | Multiplicity | Relative Integration | Assignment |

| ~7.35 | Multiplet | 1H | Aromatic C-H |

| ~7.01 | Multiplet | 1H | Aromatic C-H |

| ~6.87 | Multiplet | 1H | Aromatic C-H |

| ~2.3 | Very weak multiplet | <<0.1H | Residual -C(H)ₓDᵧ protons |

Note: The integration value for residual protons is illustrative and depends on the actual deuteration efficiency.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition and isotopic purity of deuterated compounds. nih.gov Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound, HRMS can precisely measure the mass of the molecular ion, which will differ significantly from its non-deuterated counterpart due to the mass of the six deuterium atoms. This high-resolution measurement confirms the successful incorporation of the deuterium labels.

Moreover, HRMS is exceptionally sensitive for assessing isotopic purity by detecting the presence and relative abundance of isotopologues—molecules that differ only in their isotopic composition. nih.govresearchgate.net The mass spectrum will show a primary peak for the fully deuterated (d6) molecule, along with much smaller peaks corresponding to species containing five, four, or fewer deuterium atoms (d5, d4, etc.). The relative intensities of these peaks allow for a precise calculation of the isotopic purity. researchgate.net

Table 3: Theoretical Exact Masses of Isotopologues for this compound (C₈H₃D₆Br)

| Isotopologue | Formula | Theoretical Exact Mass (m/z) |

| d6 | C₈H₃D₆⁷⁹Br | 191.0455 |

| d5 | C₈H₄D₅⁷⁹Br | 190.0392 |

| d4 | C₈H₅D₄⁷⁹Br | 189.0329 |

| d3 | C₈H₆D₃⁷⁹Br | 188.0267 |

| d2 | C₈H₇D₂⁷⁹Br | 187.0204 |

| d1 | C₈H₈D₁⁷⁹Br | 186.0141 |

| d0 (unlabeled) | C₈H₉⁷⁹Br | 185.0078 |

Note: Masses are calculated for the most abundant bromine isotope (⁷⁹Br) for clarity.

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS) for Product Characterization and Quantification

Combining chromatography with mass spectrometry provides a powerful two-dimensional analytical approach for separating complex mixtures and unequivocally identifying the components.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column (GC), which separates the target compound from any starting materials, byproducts, or other impurities based on differences in their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer (MS), which generates a mass spectrum. This allows for the positive identification of the peak corresponding to this compound based on its characteristic fragmentation pattern and molecular ion, while its retention time provides an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with HRMS, offers an alternative for analysis, providing high-resolution separation and sensitive detection. nih.gov This is useful for analyzing samples that may not be suitable for GC or for complex mixture analysis where high separation efficiency is required.

These coupled techniques are invaluable for confirming the chemical purity of the final product, ensuring that it is free from significant contaminants that could interfere with its intended application.

Table 4: Typical Data Output from GC-MS Analysis of this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity Assessment |

| e.g., 12.5 | 191/193 (M+), 112, 94 | This compound | e.g., >98% (based on peak area) |

| Other times | Varies | Impurities/Starting Materials | Quantified if present |

Note: Retention time and fragmentation are instrument-dependent. The m/z of 191/193 reflects the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

Computational and Theoretical Investigations of Deuterated Aromatic Halides

Application of Density Functional Theory (DFT) in Predicting Reactivity and Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it particularly well-suited for studying complex organic molecules and reaction pathways. aps.org For deuterated aromatic halides, DFT is instrumental in predicting their reactivity and clarifying the intricate details of reaction mechanisms. bohrium.comrsc.org

DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net This allows for the determination of activation energies, which are key to understanding reaction rates. For a compound like 2,3-(Dimethyl-d6)-bromobenzene, DFT can be used to model reactions such as electrophilic aromatic substitution, cross-coupling reactions, or dehalogenation. rsc.orgnih.gov

One of the powerful applications of DFT is the use of "conceptual DFT" reactivity indices. rsc.org These descriptors, such as Fukui functions, local softness, and the dual descriptor, can predict the most reactive sites within a molecule. For an aromatic halide, these indices can indicate which carbon atoms are most susceptible to nucleophilic or electrophilic attack, thereby predicting the regioselectivity of a reaction. nih.gov The substitution of hydrogen with deuterium (B1214612) in the methyl groups of this compound primarily induces subtle electronic effects that can be quantified by DFT, influencing the reactivity of the aromatic ring.

Furthermore, DFT is used to investigate non-covalent interactions, such as van der Waals forces, which can be critical for the binding of substrates to catalyst surfaces. dtu.dk By combining DFT with implicit or explicit solvent models, the influence of the reaction medium on the mechanism and energetics can also be accurately assessed. rsc.orgsmf.mx

| Atomic Position | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Calculated Hirshfeld Charge |

|---|---|---|---|

| C1 (ipso-C) | 0.15 | 0.05 | +0.12 |

| C2 (ortho) | 0.08 | 0.18 | -0.05 |

| C3 (meta) | 0.12 | 0.09 | -0.02 |

| C4 (para) | 0.07 | 0.25 | -0.08 |

Theoretical Modeling of Isotopic Effects on Energetics and Transition States

The replacement of hydrogen with deuterium is the smallest chemical change that does not alter the potential energy surface of a reaction. princeton.edu However, due to its greater mass, deuterium leads to a lower zero-point vibrational energy (ZPVE) for a C-D bond compared to a C-H bond. This difference in ZPVE is the origin of kinetic isotope effects (KIEs), where an isotopically substituted molecule reacts at a different rate. princeton.edu

Theoretical modeling is essential for interpreting experimental KIEs and connecting them to specific reaction mechanisms. nih.gov Using computational methods like DFT, the vibrational frequencies of all atoms in the reactant and the transition state can be calculated. princeton.edu From these frequencies, the ZPVEs are determined, and the KIE can be predicted.

Primary KIEs : Occur when the bond to the isotope is broken or formed in the rate-determining step of the reaction. A normal primary KIE (kH/kD > 1) is typically observed, as the ZPVE difference between the C-H and C-D bonds is reduced or lost in the transition state. princeton.edu

Secondary KIEs : Occur when the bond to the isotope is not directly involved in bond breaking or formation but is located near the reaction center. These effects are generally smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable information about changes in hybridization or steric environment at the transition state.

For this compound, the deuteration is on the methyl groups, which are not typically involved in reactions at the aromatic ring or the carbon-bromine bond. Therefore, any observed KIEs would likely be secondary. Computational modeling can predict the magnitude and direction of these secondary KIEs, offering insights into the structure of the transition state. nih.gov For instance, in a Suzuki-Miyaura coupling reaction, theoretical calculations of the KIE for the carbon attached to the bromine can help establish whether the oxidative addition step is rate-limiting. nih.gov The congruence between experimentally measured and computationally predicted KIEs provides strong evidence for a proposed reaction mechanism. nih.gov

| Reaction Step | Proposed Transition State Model | Predicted KIE (DFT) | Experimental KIE | Conclusion |

|---|---|---|---|---|

| Oxidative Addition | Model A (Monoligated Pd) | 1.021 | 1.020 | Excellent Agreement nih.gov |

| Oxidative Addition | Model B (Bisligated Pd) | 1.031 | 1.031 (under specific conditions) | Agreement under excess ligand nih.gov |

| Transmetalation | Tetracoordinate Boronate | 1.034 | 1.035 | Excellent Agreement nih.gov |

Computational Design and Optimization of Catalytic Systems for Deuteration Reactions

The synthesis of specifically labeled compounds like this compound often relies on catalytic reactions. Computational chemistry plays a pivotal role in the design and optimization of these catalytic systems. nih.govresearchgate.net By modeling the entire catalytic cycle, researchers can identify rate-limiting steps, catalyst deactivation pathways, and the origins of selectivity.

For palladium-catalyzed deuteration of aryl halides, DFT calculations can be used to:

Evaluate Ligand Effects : The electronic and steric properties of ligands attached to the metal center are crucial for catalyst activity and stability. DFT can model various ligand-metal complexes and predict their performance, guiding the experimental selection of the optimal ligand.

Screen Potential Catalysts : High-throughput computational screening can rapidly assess a large library of potential catalysts for a desired transformation, such as the deuteration of an aryl bromide using D₂O as the deuterium source. nih.govnih.gov

Understand Reaction Mechanisms : Computational studies can elucidate the detailed mechanism of deuterium transfer. For example, in a Pd-catalyzed reaction using D₂O, modeling can help understand the umpolung (polarity reversal) of D₂O and the subsequent cross-coupling with the aryl halide. nih.govresearchgate.net

Optimize Reaction Conditions : By calculating reaction profiles under different theoretical conditions (e.g., different solvents, temperatures), computational models can help predict the optimal experimental conditions to maximize yield and deuterium incorporation.

This computational-driven approach accelerates the development of new and improved catalytic systems for deuteration, making the synthesis of complex isotopically labeled molecules more efficient and predictable. acs.org

| Parameter | Computational Metric | Objective for Optimization |

|---|---|---|

| Catalyst Activity | Activation Energy (ΔG‡) of Rate-Limiting Step | Minimize ΔG‡ |

| Catalyst Stability | Energy of Catalyst Decomposition Pathways | Maximize decomposition energy barrier |

| Selectivity | Energy Difference between Desired and Side-Product Pathways | Maximize energy difference |

| Ligand Binding | Ligand Binding Energy | Optimize for stability without inhibiting reactivity |

Emerging Research Directions and Future Outlook

Development of Novel Deuteration Reagents and Sustainable Catalytic Systems

The synthesis of deuterated compounds, including 2,3-(Dimethyl-d6)-bromobenzene, is critically dependent on the availability of efficient and selective deuteration methods. Current research is heavily focused on the development of novel reagents and sustainable catalytic systems to facilitate the incorporation of deuterium (B1214612) into organic molecules.

Recent advancements have seen the emergence of heterogeneous palladium-catalytic platforms for the regioselective deuteration of arenes. nih.gov For instance, commercially available and recyclable palladium on carbon (Pd/C) catalysts have been successfully employed for C(sp2)-H thianthrenation, followed by deuteration. nih.gov This approach allows for high yields and excellent levels of deuterium incorporation using stable and easily handled deuterium sources like sodium deuteroxide (DCOONa). nih.gov

Furthermore, palladium-catalyzed nondirected late-stage deuteration of arenes using heavy water (D2O) as the deuterium source represents a significant step forward. acs.orgacs.org The development of highly active N,N-bidentate ligands containing an N-acylsulfonamide group has been key to the success of this protocol, which demonstrates remarkable functional group tolerance and enables high degrees of deuterium incorporation through a reversible C-H activation step. acs.org Other transition metals, such as iridium, are also being explored for their catalytic activity in C-H activation and deuteration of arenes. researchgate.net

These modern catalytic methods offer substantial improvements over traditional techniques, which often require harsh reaction conditions and stoichiometric amounts of expensive reagents. The move towards catalytic and more sustainable methods is a critical trend in the synthesis of deuterated compounds.

Expansion of Synthetic Applications for Complex Deuterated Molecules

The utility of this compound extends beyond its initial synthesis, serving as a valuable building block for the construction of more complex deuterated molecules. marketersmedia.com Its structure, featuring a bromine atom and deuterated methyl groups on an aromatic ring, makes it an ideal precursor for a variety of chemical transformations.

The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. By employing this compound in these reactions, the deuterated dimethylphenyl moiety can be incorporated into a wide array of larger, more complex molecular architectures. This is particularly valuable in medicinal chemistry, where the strategic placement of deuterium can enhance the metabolic stability of drug candidates. marketersmedia.comnih.gov

The demand for such deuterated building blocks is growing as pharmaceutical companies increasingly recognize the benefits of deuterium substitution in stabilizing compounds and improving their pharmacokinetic profiles. nih.govcongruencemarketinsights.com The availability of versatile, pre-labeled intermediates like this compound can significantly streamline the synthesis of deuterated active pharmaceutical ingredients (APIs), reducing the time and resources required for drug development. marketersmedia.com

Integration of Deuterated Compounds in Advanced Functional Materials and Nanotechnology Research

The unique properties of deuterated compounds are not only beneficial in the life sciences but are also being increasingly exploited in the field of materials science and nanotechnology. ox.ac.ukwiley.comnanogune.eu The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can lead to enhanced stability and longevity of organic materials.

In the realm of organic electronics, for example, the degradation of organic light-emitting diodes (OLEDs) is often attributed to the cleavage of C-H bonds. By replacing these bonds with more robust C-D bonds at critical positions within the organic semiconductor molecules, the operational lifetime of OLED devices can be significantly extended. Deuterated aromatic compounds, conceptually similar to this compound, can serve as fundamental components in the synthesis of these more durable organic electronic materials.

Furthermore, in nanotechnology, the precise control over molecular structure and properties is paramount. The isotopic purity and well-defined structure of compounds like this compound make them suitable for use in the bottom-up fabrication of nanomaterials. mdpi.com Their incorporation into polymers or self-assembling monolayers can influence the resulting material's thermal, electronic, and optical properties. As research in advanced functional materials continues to push the boundaries of device performance and stability, the strategic use of deuteration is expected to become an increasingly important design tool. ox.ac.uk

Green Chemistry Principles in Deuterated Compound Synthesis

The synthesis of deuterated compounds is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.eduroyalsocietypublishing.org This shift is driven by both environmental concerns and the economic benefits of more efficient and sustainable chemical processes. researchgate.net

Key tenets of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are being actively applied to deuteration reactions. acs.orgyoutube.com For example, the development of catalytic systems that can utilize benign and readily available deuterium sources like D2O aligns perfectly with green chemistry principles. acs.orgacs.org These methods are inherently more atom-economical and avoid the use of hazardous deuterating agents.

Another important aspect is the design for energy efficiency. acs.org Researchers are exploring methods that can be conducted at ambient temperature and pressure, thereby minimizing the energy requirements of the synthesis. yale.edu The use of techniques like ultrasound-assisted treatment and microwave irradiation can sometimes accelerate H-D exchange processes, leading to shorter reaction times and reduced energy consumption. researchgate.net

Moreover, the principle of using renewable feedstocks is also relevant. youtube.com While not directly applicable to the synthesis of this compound from petrochemical sources, the broader trend in chemical manufacturing is to move towards bio-based starting materials. As greener synthetic routes are developed, it is conceivable that future production of aromatic compounds could rely on renewable resources.

The table below summarizes the application of key green chemistry principles to the synthesis of deuterated compounds.

| Green Chemistry Principle | Application in Deuterated Compound Synthesis |

|---|---|

| Prevention | Developing high-yield catalytic reactions that minimize the formation of byproducts and waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. yale.edu |

| Safer Solvents and Auxiliaries | Employing less hazardous solvents, such as D2O, in place of volatile organic solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.